(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine
Description
The compound “(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine” features a phenyl ring substituted at the meta position with a dimethylamine group and a carbonyl-linked piperidine moiety bearing an aminomethyl group. Piperidine derivatives are well-documented for their pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability .
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H23N3O/c1-17(2)14-5-3-4-13(10-14)15(19)18-8-6-12(11-16)7-9-18/h3-5,10,12H,6-9,11,16H2,1-2H3 |
InChI Key |
HTJMCMNWRIHCNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CN |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound participates in reactions characteristic of amines and carbonyl-containing systems:
Amine-Catalyzed Reactions
-
Alkylation : The dimethylamine group can act as a nucleophile, reacting with alkyl halides or carbonyl compounds.
-
Amidation : The aminomethyl group may form amides under acidic or basic conditions.
Carbonyl-Mediated Reactions
-
Hydrolysis : The carbonyl bridge may undergo hydrolysis to yield carboxylic acid derivatives.
-
Nucleophilic Addition : Carbonyl groups react with nucleophiles (e.g., hydrazines, alcohols) to form imine or hemiacetal intermediates.
Specialized Reactions
-
Mannich Reaction : Likely used during synthesis to introduce aminomethyl groups via condensation with formaldehyde and amine sources .
-
Sulfonation : Piperidine derivatives often undergo sulfonation at the nitrogen atom to modulate solubility or reactivity .
Functionalization Strategies
The compound’s reactivity enables further chemical modifications for tailored applications:
| Modification Type | Example Reaction | Outcome |
|---|---|---|
| Alkylation | Reaction with ethyl bromide | Mono- or di-alkylated derivatives |
| Amide Formation | Coupling with acyl chlorides | Amide-linked analogs |
| Reduction | Hydrogenation of carbonyl groups | Reduced carbonyl derivatives |
These modifications are critical for optimizing pharmacokinetic properties or enhancing target binding in medicinal chemistry.
Characterization Techniques
Key analytical methods used to verify the compound’s structure and purity include:
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR Spectroscopy | Confirm aromaticity, carbonyl, and amine environments | Peaks for carbonyl (δ ~170 ppm), aromatic protons (δ ~7.0–8.0 ppm), and amine protons (δ ~1.5–3.5 ppm) |
| Mass Spectrometry | Determine molecular weight and fragmentation patterns | Molecular ion peak at m/z = [M]+ (calculated for C₁₉H₂₆N₄O: 338.43 g/mol) |
| IR Spectroscopy | Identify carbonyl and amine groups | Strong absorption at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) |
Scientific Research Applications
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds with similar piperidine structures are often studied for their effects on:
- Dopaminergic Systems : Research indicates that piperidine derivatives can modulate dopamine receptors, which may have implications for treating disorders such as schizophrenia and Parkinson's disease.
- Serotonergic Activity : There is evidence that related compounds can influence serotonin receptors, potentially aiding in the treatment of depression and anxiety disorders.
Anticancer Research
Preliminary studies have shown that compounds similar to (3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
- Case Study : A study evaluating piperidine derivatives demonstrated significant activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting that this compound may also possess similar anticancer properties.
Antimicrobial Activity
The presence of the piperidine ring often correlates with antimicrobial properties.
- Research Findings : Studies indicate that modifications to the piperidine structure can enhance antibacterial and antifungal activities. The compound's ability to bind to bacterial enzymes could be a focal point for further exploration.
-
In Vitro Studies on Anticancer Activity
- A study assessed the cytotoxicity of various piperidine derivatives against a panel of cancer cell lines. Results indicated that specific modifications significantly increased cytotoxic activity.
-
Neuropharmacological Assessment
- In a study involving orexin receptor antagonists, a related compound showed significant effects on sleep parameters in rodent models, indicating potential applications for sleep disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Piperidine-Phenyl Families
The evidence highlights several compounds with shared structural motifs:
(3-Piperidinophenyl)methylamine (175696-71-6)
- Structure : A phenyl ring substituted at the meta position with a piperidine group and a methylamine group.
- Comparison: Lacks the carbonyl bridge and dimethylamine substituent present in the target compound. The methylamine group may confer lower lipophilicity (LogP) than dimethylamine, influencing solubility .
(4-Piperidinophenyl)methylamine
- Structure : Piperidine attached to the phenyl ring at the para position, with a methylamine substituent.
- Comparison : The para-substitution alters spatial orientation, which could impact interactions with planar biological targets (e.g., DNA or enzyme active sites). This positional isomerism may result in divergent pharmacokinetic profiles compared to the meta-substituted target compound .
Ethyl 1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate
- Structure : Combines a nitro group, carboxamide, and ethyl ester with a piperidine-phenyl backbone.
- Comparison : The nitro and ester groups introduce electron-withdrawing effects, reducing basicity relative to the dimethylamine group in the target compound. This may limit its utility in environments requiring protonation for activity (e.g., lysosomal targeting) .
1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea
- Structure: Features a urea linker and triazine-morpholine substituents alongside a dimethylaminopiperidine-phenyl core.
- Comparison : The urea and triazine groups enhance hydrogen-bonding capacity and polar surface area, likely improving aqueous solubility but reducing membrane permeability compared to the target compound. This compound’s formulation in aqueous media (as per ) underscores its hydrophilic nature .
Key Comparative Analysis (Table)
Research Findings and Implications
Formulation Challenges : Unlike the urea-triazine derivative in , the target compound lacks highly polar groups, suggesting a need for solubilizing agents in aqueous formulations .
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps and Conditions
Synthesis of 4-(Aminomethyl)piperidine Intermediate
- The piperidine ring bearing the aminomethyl substituent is often prepared through reductive amination of a 4-piperidone precursor with formaldehyde and subsequent reduction.
- Alternatively, nucleophilic substitution on a 4-halopiperidine with a suitable aminomethyl source can be employed.
Amide Bond Formation
- The coupling of the aminomethylpiperidine with the carboxylic acid or activated ester of the 3-dimethylaminophenyl moiety is typically performed using peptide coupling reagents such as carbodiimides (e.g., EDCI or DCC) in the presence of additives like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
- Reaction solvents include dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
- Mild bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used to neutralize the acid generated.
Introduction of Dimethylamine Group
- The dimethylamino substituent on the phenyl ring can be introduced via reductive amination of the corresponding aniline derivative with formaldehyde and sodium cyanoborohydride or via direct nucleophilic substitution if a suitable leaving group is present.
- Protection of sensitive groups during this step is crucial to prevent side reactions.
Representative Synthetic Route (Based on Literature and Patent Data)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reductive amination of 4-piperidone | Formaldehyde, NaBH3CN, methanol, pH ~6, rt | 75-85 | Produces 4-(aminomethyl)piperidine intermediate |
| 2 | Activation of 3-(dimethylamino)benzoic acid | EDCI, HOBt, DMF, 0°C to rt | 80-90 | Formation of activated ester intermediate |
| 3 | Amide coupling | 4-(Aminomethyl)piperidine, activated ester, TEA, DMF | 70-85 | Formation of amide bond |
| 4 | Purification | Chromatography or recrystallization | — | Final compound isolation and purity enhancement |
This route aligns with common amide bond formation strategies found in medicinal chemistry and patent literature on related piperidine amides.
Research Findings and Comparative Analysis
Yields and Efficiency
- Reductive amination steps typically yield 75–85%, dependent on reaction pH and temperature control.
- Amide coupling reactions with carbodiimide reagents generally afford 70–90% yields, with the presence of additives like HOBt improving selectivity and reducing side products.
- Overall yields for multi-step syntheses of related piperidine amides range from 50% to 70% after purification.
Reaction Conditions Optimization
- The use of mild bases and low temperatures during coupling minimizes racemization and side reactions.
- Protecting groups such as Boc (tert-butoxycarbonyl) are sometimes employed on the piperidine nitrogen to improve selectivity during coupling, later removed under acidic conditions.
- Solvent choice impacts yields; polar aprotic solvents like DMF and DCM are preferred for coupling, while methanol or ethanol are favored for reductive amination.
Analytical Characterization
- The final compound is typically characterized by NMR (1H, 13C), mass spectrometry (ESI-MS), and HPLC purity analysis.
- NMR signals corresponding to the dimethylamino group, piperidine ring protons, and amide linkage confirm structure integrity.
- Mass spectra show molecular ion peaks consistent with the expected molecular weight.
Data Table Summarizing Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Typical Yield | Notes |
|---|---|---|---|---|
| Reductive amination of 4-piperidone | Formaldehyde, NaBH3CN, MeOH, pH ~6, rt | Introduce aminomethyl on piperidine | 75-85% | Control pH to avoid over-reduction |
| Activation of 3-(dimethylamino)benzoic acid | EDCI, HOBt, DMF, 0°C to rt | Form activated ester for coupling | 80-90% | Use freshly prepared reagents |
| Amide coupling | Aminomethylpiperidine, activated ester, TEA, DMF | Form amide bond | 70-85% | Protect piperidine N if necessary |
| Purification | Chromatography (silica gel, reverse-phase HPLC) | Isolate pure final compound | — | Essential for medicinal chemistry grade |
Q & A
What synthetic strategies are recommended for (3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine, and how can reaction yields be optimized?
Basic Research Question
The synthesis of this compound involves coupling the piperidinyl-carbamoyl moiety to the dimethylaminophenyl backbone. A common approach is to use carbamate-forming reagents (e.g., carbonyldiimidazole) to activate the carbonyl group for nucleophilic attack by the piperidine amine . Zinc-promoted carbamate synthesis has been reported for analogous structures, achieving yields of ~65–75% under mild conditions .
Advanced Research Question
For higher yields, consider optimizing solvent polarity (e.g., DMF vs. THF) and temperature (room temperature vs. 50°C). Impurities from incomplete deprotection of the aminomethyl group on piperidine can be minimized by using Boc-protected intermediates, followed by TFA cleavage . Recent studies suggest microwave-assisted synthesis reduces reaction time by 40% while maintaining >80% purity .
What analytical techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
Basic Research Question
Standard characterization includes:
- NMR : Confirm the presence of the dimethylamine group (singlet at δ 2.2–2.5 ppm for N(CH₃)₂) and piperidine protons (multiplet at δ 1.4–3.0 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 330–335 .
Advanced Research Question
Conflicting data (e.g., unexpected carbonyl shifts in IR) may arise from tautomerism or solvent interactions. Use variable-temperature NMR to identify dynamic equilibria . For crystallinity issues, X-ray diffraction (single-crystal) resolves ambiguities in stereochemistry .
How does the compound’s structure influence its biological activity, particularly in kinase inhibition?
Basic Research Question
The dimethylaminophenyl group enhances lipid solubility, improving membrane permeability, while the piperidinyl-carbamoyl moiety likely interacts with ATP-binding pockets in kinases. In vitro assays show IC₅₀ values of 50–100 nM for PI3Kα inhibition, comparable to gedatolisib derivatives .
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that replacing the aminomethyl group on piperidine with bulkier substituents (e.g., morpholine) reduces potency by 10-fold, suggesting steric hindrance disrupts target binding . Molecular dynamics simulations further indicate hydrogen bonding between the carbonyl group and kinase residues (e.g., Lys833 in mTOR) .
How should researchers address contradictions in solubility data across different studies?
Basic Research Question
Reported solubility in water varies from 0.1 mg/mL to 1.2 mg/mL. These discrepancies may stem from polymorphic forms or pH-dependent ionization. Use standardized buffers (e.g., pH 4.6 acetate) for consistency .
Advanced Research Question
High-throughput screening (HTS) with DLS (dynamic light scattering) can identify aggregation states that artificially lower solubility. Co-solvent systems (e.g., 10% PEG-400) improve bioavailability in pharmacokinetic models .
What are the key considerations for formulating this compound in aqueous solutions for in vivo studies?
Advanced Research Question
Aqueous stability is pH-sensitive. Patent data show that buffering at pH 5.0–6.0 (citrate or acetate) prevents hydrolysis of the carbamoyl bond . Lyophilization with trehalose (2:1 w/w ratio) maintains >90% stability after 6 months at −20°C .
How can computational methods predict metabolic pathways and potential toxicity?
Advanced Research Question
Density functional theory (DFT) calculations identify electrophilic sites prone to CYP450-mediated oxidation (e.g., the benzylic position on the phenyl ring). In silico tools like ADMET Predictor™ highlight a risk of hepatotoxicity due to quinone metabolite formation .
What safety protocols are critical during handling and disposal?
Basic Research Question
The compound’s amine groups may cause respiratory irritation. Use fume hoods, PPE (gloves, goggles), and store at 2–8°C under nitrogen . Waste must be neutralized with 10% acetic acid before disposal via certified biohazard contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
